molecular formula C14H28O2 B14737398 2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate CAS No. 5340-27-2

2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate

Cat. No.: B14737398
CAS No.: 5340-27-2
M. Wt: 228.37 g/mol
InChI Key: UQTPQZDQOHOXKU-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate is an organic compound with the molecular formula C14H28O2. It is known for its unique structure, which includes multiple methyl groups, making it a highly branched ester. This compound is used in various industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate typically involves esterification reactions. One common method is the reaction between 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol.

    Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2,2,4,4-tetramethylpentanoic acid and 2,2-dimethylpropanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentanoic acid: The parent acid of the ester.

    2,2-Dimethylpropanol: The alcohol component used in the synthesis of the ester.

    2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar branched structure.

Uniqueness

2,2-Dimethylpropyl 2,2,4,4-tetramethylpentanoate is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

5340-27-2

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,2-dimethylpropyl 2,2,4,4-tetramethylpentanoate

InChI

InChI=1S/C14H28O2/c1-12(2,3)9-14(7,8)11(15)16-10-13(4,5)6/h9-10H2,1-8H3

InChI Key

UQTPQZDQOHOXKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)OCC(C)(C)C

Origin of Product

United States

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